molecular formula C13H9Cl2N3O2S B8190935 2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine

2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B8190935
M. Wt: 342.2 g/mol
InChI Key: LPKNRAPPWSFABV-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of two chlorine atoms and a toluene-4-sulfonyl group attached to a pyrrolo[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the sulfonylation step may involve the use of toluene-4-sulfonyl chloride in the presence of a base like pyridine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce sulfonylated products .

Scientific Research Applications

2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 2,4-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
  • 2,4-Dichloro-5-(phenylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
  • 2,4-Dichloro-5-(ethylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine

Comparison: Compared to these similar compounds, 2,4-Dichloro-5-(toluene-4-sulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of the toluene-4-sulfonyl group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potency and selectivity as an inhibitor in medicinal applications .

Properties

IUPAC Name

2,4-dichloro-5-(4-methylphenyl)sulfonylpyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-6-10-11(18)12(14)17-13(15)16-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKNRAPPWSFABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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